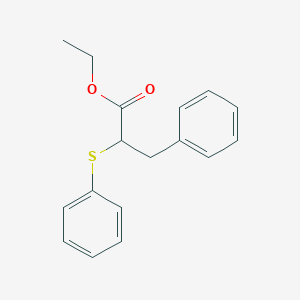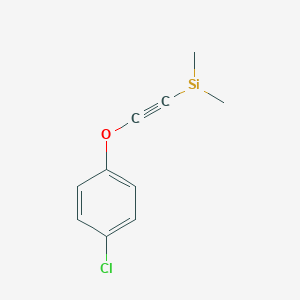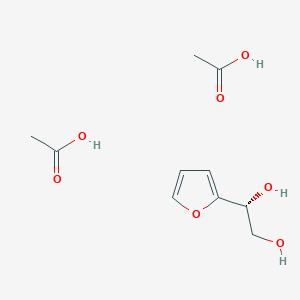![molecular formula C15H10N4O4S B14634395 Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-3-yl)- CAS No. 53295-68-4](/img/structure/B14634395.png)
Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-3-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-3-yl)- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazene group, a 2,4-dinitrophenyl group, and a 2-methylbenzo[b]thien-3-yl group, making it a complex molecule with interesting chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-3-yl)- typically involves multi-step organic reactions. The process begins with the preparation of the 2,4-dinitrophenyl and 2-methylbenzo[b]thien-3-yl precursors. These precursors are then subjected to diazotization reactions under controlled conditions to form the final compound. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro and sulfoxide derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro and sulfoxide derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products .
Aplicaciones Científicas De Investigación
Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-3-yl)- has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It is employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-3-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazene group can form reactive intermediates that interact with biological molecules, leading to various biochemical effects. These interactions can modulate signaling pathways and cellular processes, contributing to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-2-yl)-
- Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-4-yl)-
- Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-5-yl)-
Uniqueness
Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-3-yl)- is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity. The position of the methyl group on the benzo[b]thienyl ring and the presence of the diazene and dinitrophenyl groups contribute to its distinct properties compared to similar compounds .
Propiedades
Número CAS |
53295-68-4 |
|---|---|
Fórmula molecular |
C15H10N4O4S |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
(2,4-dinitrophenyl)-(2-methyl-1-benzothiophen-3-yl)diazene |
InChI |
InChI=1S/C15H10N4O4S/c1-9-15(11-4-2-3-5-14(11)24-9)17-16-12-7-6-10(18(20)21)8-13(12)19(22)23/h2-8H,1H3 |
Clave InChI |
JFOLXWFNUNCQGT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2S1)N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2-Methyl-1,3-dioxan-5-yl)oxy]propanenitrile](/img/structure/B14634330.png)
![N-[1-Phenyl-2-(pyrimidin-4-yl)ethylidene]hydroxylamine](/img/structure/B14634333.png)

![1-[(3-Chloropyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14634345.png)



![1,1'-[2-Methyl-2-(trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14634375.png)

![6-Chloro-2-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14634387.png)
![1-(Chloromethyl)-2-[(4-cyclopentylphenyl)sulfanyl]benzene](/img/structure/B14634393.png)

